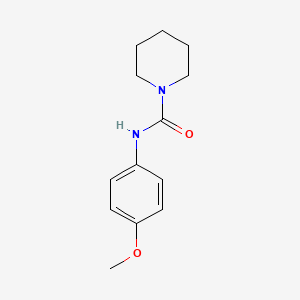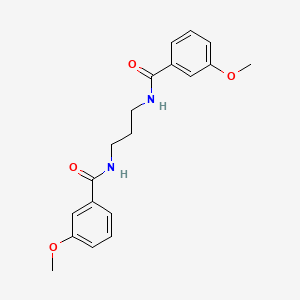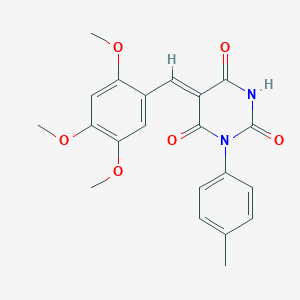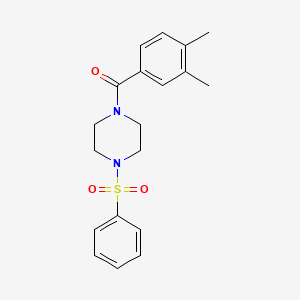
4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol, also known as CMTRT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit significant antifungal, antibacterial, and anticancer activities. In agriculture, 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been used as a plant growth regulator, and in material science, 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been used as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the targeted organisms. For example, in fungi, 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of β-glucan synthase, which is essential for fungal cell wall synthesis. In bacteria, 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and Physiological Effects
4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit various biochemical and physiological effects, depending on the targeted organism and the concentration of the compound. In fungi, 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to disrupt cell wall synthesis, leading to cell death. In bacteria, 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit DNA replication, leading to cell death. In cancer cells, 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its high purity and yield, low toxicity, and broad-spectrum activity against various organisms. However, 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol also has some limitations, such as its limited solubility in water and some organic solvents, and its potential for non-specific binding to proteins and other biomolecules.
Orientations Futures
The potential applications of 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol in various fields have generated significant interest in further research. Some of the future directions for 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol research include:
1. Development of more efficient and cost-effective synthesis methods for 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol.
2. Identification of the specific targets and mechanisms of action of 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol in different organisms.
3. Optimization of the concentration and delivery methods of 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol for maximum efficacy and minimal toxicity.
4. Exploration of the potential applications of 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol in other fields, such as environmental science and nanotechnology.
Conclusion
In conclusion, 4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with significant potential for various scientific research applications. Its synthesis method has been optimized to yield high purity and yield, and its broad-spectrum activity against various organisms makes it a promising candidate for further research. Further studies are needed to fully understand its mechanism of action and optimize its efficacy and delivery methods for maximum impact.
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-3-(methoxymethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-15-6-9-12-13-10(16)14(9)8-5-3-2-4-7(8)11/h2-5H,6H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOCNZRXWXEPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNC(=S)N1C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4766501.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]pentanamide](/img/structure/B4766519.png)
![cyclohexyl {1-[4-(2-methoxyethoxy)benzoyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4766523.png)
![N-butyl-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4766533.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-isobutylethanediamide](/img/structure/B4766536.png)
![N-(3,4-dichlorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4766537.png)
![4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B4766542.png)
![N-(2,6-dimethylphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4766554.png)
![ethyl ({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4766562.png)


![N-[4-(difluoromethoxy)-2-methylphenyl]-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4766575.png)
